molecular formula C8H19NO2 B13313501 2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol

2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol

Cat. No.: B13313501
M. Wt: 161.24 g/mol
InChI Key: KBYUEZLWOZQPOJ-UHFFFAOYSA-N
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Description

2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a versatile chemical used in various fields, including pharmaceuticals, chemical synthesis, and industrial applications. This compound is known for its unique structure, which includes an amino group and an ethoxy group, making it suitable for a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-methylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 2-Methylpropylamine with Ethylene Oxide: This reaction is conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), at elevated temperatures and pressures. The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, optimizing efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl halides

Major Products Formed

    Oxidation: Corresponding oxides or ketones

    Reduction: Amines or alcohols

    Substitution: New derivatives with substituted amino groups

Scientific Research Applications

2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of bioconjugates and as a linker in the development of drug delivery systems.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ethoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A structurally similar compound with an aminoethoxy group, used in similar applications.

    2-(2-Dimethylaminoethoxy)ethanol: Another related compound with a dimethylamino group, known for its use in chemical synthesis and industrial applications.

Uniqueness

2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol stands out due to its unique combination of an amino group and an ethoxy group, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile in various chemical reactions and applications, offering advantages over other similar compounds in terms of reactivity and functionality.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-[2-(2-methylpropylamino)ethoxy]ethanol

InChI

InChI=1S/C8H19NO2/c1-8(2)7-9-3-5-11-6-4-10/h8-10H,3-7H2,1-2H3

InChI Key

KBYUEZLWOZQPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCOCCO

Origin of Product

United States

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